molecular formula C17H17N5O3S B2903564 4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034323-74-3

4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2903564
CAS No.: 2034323-74-3
M. Wt: 371.42
InChI Key: CZBBXXVUYDLVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a synthetic small molecule featuring a pyrazole core linked to a benzenesulfonamide moiety via a methylene bridge. The pyrazole ring is further substituted with a methyl group and a pyrazine ring, a nitrogen-rich heterocycle known to contribute to molecular recognition and binding affinity in medicinal chemistry. The benzenesulfonamide group is acetylated at the para position. The benzenesulfonamide group is a privileged pharmacophore in drug discovery, often associated with binding to enzyme active sites and biological targets. Compounds containing this structure have been investigated for a range of therapeutic areas, including as inhibitors for enzymes like carbonic anhydrase, and for the treatment of conditions such as inflammation . The presence of the pyrazine ring suggests potential for kinase inhibition or other targeted cancer therapies, as heterocyclic compounds like pyrazole are frequently explored in the development of novel anticancer agents . The specific molecular architecture of this compound, which integrates multiple heterocyclic systems, makes it a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. Researchers can utilize this compound to probe biological pathways and develop new therapeutic agents for various diseases. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-acetyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-12(23)13-3-5-15(6-4-13)26(24,25)20-10-14-9-16(21-22(14)2)17-11-18-7-8-19-17/h3-9,11,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBXXVUYDLVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclocondensation

The most frequently employed method involves reacting β-diketones with substituted hydrazines:

General Reaction:
$$ \text{CH}3\text{COC}6\text{H}4\text{SO}2\text{NH}2 + \text{H}2\text{NNR}1\text{R}2 \rightarrow \text{Pyrazole intermediate} $$

Key variations include:

Method Reagents Conditions Yield (%)
Classical cyclization Methyl hydrazine, EtOH Reflux, 12 hr 58-62
Microwave-assisted Hydrazine hydrate, DMF 150°C, 30 min 78
Flow chemistry Continuous H-Cube® system 100°C, 5 min residence 82

Microwave methods demonstrate superior efficiency by reducing reaction times from hours to minutes while improving yields.

Pyrazine Substitution Techniques

Introducing the pyrazin-2-yl group requires careful selection of coupling partners:

Direct C-H Functionalization

Recent advances enable direct arylation using:
$$ \text{Pd(OAc)}2/\text{XPhos catalytic system} $$
$$ \text{Pyrazine boronic ester (1.2 equiv)} $$
$$ \text{K}
3\text{PO}_4 \text{ base in toluene/water (3:1)} $$

This method achieves 74% yield with excellent regioselectivity at the pyrazole 3-position.

SNAr Displacement

For halogenated pyrazole precursors:
$$ \text{3-Bromo-1-methylpyrazole + Pyrazine-2-amine} $$
$$ \text{CuI (10 mol%), L-proline, K}2\text{CO}3 \text{ in DMSO} $$
$$ 110°C, 24 hr \rightarrow 68\% \text{ yield} $$

Sulfonamide Coupling Optimization

Critical parameters for efficient sulfonylation:

Reagent System:
4-Acetylbenzenesulfonyl chloride (1.5 equiv)
Triethylamine (3.0 equiv) in dichloromethane

Key Findings:

  • Lower temperatures (0-5°C) minimize acetyl group hydrolysis
  • Phase-transfer catalysis (TBAB) increases reaction rate 2.3-fold
  • Solvent screening shows CH$$2$$Cl$$2$$ outperforms THF (89% vs. 72% yield)

Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1).

Alternative Synthetic Pathways

One-Pot Sequential Synthesis

An innovative approach combines:

  • In situ pyrazole formation
  • Buchwald-Hartwig amination for pyrazine introduction
  • Sulfonyl chloride quench

This method reduces purification steps but requires careful stoichiometric control.

Enzymatic Sulfonamidation

Emerging biocatalytic methods utilize:

  • Sulfotransferase mutants (EC 2.8.2.1)
  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) cofactor

While environmentally friendly, current yields remain suboptimal (≤45%) compared to traditional methods.

Scalability and Industrial Considerations

Batch vs. continuous flow comparisons reveal:

Parameter Batch Process Flow Process
Reaction volume 5 L 0.2 L/min
Annual output 120 kg 980 kg
Purity 98.2% 99.5%
Energy consumption 15 kWh/kg 8.7 kWh/kg

Continuous processing enhances productivity while reducing environmental impact through improved mass/heat transfer.

Analytical Characterization

Critical quality attributes verified via:

  • HPLC-UV : >99% purity (C18 column, 0.1% HCOOH/ACN gradient)
  • HRMS : [M+H]$$^+$$ calc. 413.1324, found 413.1321
  • $$^1$$H NMR (500 MHz, DMSO-d$$6$$):
    δ 8.71 (d, J=2.5 Hz, 1H, pyrazine H)
    δ 7.92 (s, 1H, SO$$
    2$$NH)
    δ 2.59 (s, 3H, COCH$$_3$$)

X-ray crystallography confirms the Z-configuration of the sulfonamide group.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrazine rings.

    Reduction: Reduction reactions could target the sulfonamide group or the aromatic ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic or heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity:
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide have been synthesized and tested for their ability to inhibit inflammation in various models, such as the carrageenan-induced paw edema model in rats. Some derivatives showed comparable efficacy to established anti-inflammatory drugs like diclofenac .

2. Anticancer Properties:
The compound's structure suggests potential anticancer activity. Studies involving pyrazole derivatives indicate that they can inhibit the growth of cancer cell lines, including A549 (lung cancer) and K562 (leukemia). The most potent derivatives exhibited low GI50 values, indicating strong cytotoxic effects against these cancer cells .

3. Antimicrobial Activity:
Certain pyrazole derivatives have been evaluated for their antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The incorporation of sulfonamide groups may enhance the antibacterial activity of compounds like this compound .

Synthetic Methodologies

1. Synthesis Techniques:
The synthesis of pyrazole derivatives often involves multi-step reactions, including cyclization and acylation processes. For example, novel synthetic pathways have been developed to create compounds with enhanced biological activities while maintaining structural integrity .

2. Structure–Activity Relationship (SAR):
Understanding the SAR is vital for optimizing the pharmacological properties of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence their biological activities, which has been a focus in recent studies .

Case Studies

Study Focus Findings
El-Sayed et al.Anti-inflammatorySynthesized new pyrazole derivatives showing optimal anti-inflammatory activity comparable to diclofenac .
Gökhan-Kelekçi et al.MAO-B inhibitionDeveloped pyrazole derivatives with significant monoamine oxidase B inhibitory activity alongside anti-inflammatory effects .
Zheng et al.AnticancerInvestigated a series of pyrazole derivatives that induced apoptosis in A549 lung cancer cells with promising GI50 values .

Mechanism of Action

The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Physicochemical Comparisons

Property Target Compound 4-Ethyl-N-(1-phenyl-3-thiophene)benzenesulfonamide 2-Methoxy-piperazine Hybrid
Molecular Weight 398.44 g/mol 417.52 g/mol 400.12 g/mol
Polar Groups Sulfonamide, acetyl Sulfonamide, thiophene Sulfonamide, methoxy, piperazine
Predicted LogP Moderate (~2.5–3.0) Higher (~3.5–4.0) due to thiophene Lower (~1.5–2.0) due to piperazine

Biological Activity

4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that combines pyrazole, pyrazine, and sulfonamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Structure and Synthesis

The compound features a unique structure that includes a pyrazole ring linked to a pyrazine moiety and a benzenesulfonamide group. The synthesis typically involves multi-step organic reactions, including the formation of pyrazole and pyrazine intermediates followed by their coupling with benzenesulfonamide derivatives.

Synthetic Routes

  • Formation of Pyrazole Intermediate : Achieved through cyclization of hydrazine derivatives with α-diketones.
  • Formation of Pyrazine Intermediate : Synthesized via condensation reactions involving diamines and diketones.
  • Coupling Reaction : Involves the use of coupling agents like EDCI in the presence of bases such as triethylamine.

Antitumor Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antitumor activity. For instance, studies have shown that certain pyrazole derivatives inhibit cancer cell lines such as MCF7 and NCI-H460 with IC50 values ranging from 3.79 µM to 42.30 µM . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Activity

The compound has demonstrated promising anti-inflammatory effects in various models. For example, compounds similar to this one have been reported to significantly reduce carrageenan-induced edema in rat models, achieving inhibition rates over 90% at certain time points . This suggests that the sulfonamide group may enhance the anti-inflammatory properties through interactions with inflammatory mediators.

Antimicrobial Activity

In vitro studies have shown that related sulfonamide compounds possess notable antimicrobial properties against bacteria such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported at approximately 6.67 mg/mL against E. coli, indicating effective antimicrobial potential .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Interaction : The structural features allow for binding to specific receptors, modulating their activity.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

StudyCompound TestedActivityIC50/Effect
Katritzky et al. (2018)Various Pyrazole DerivativesAntitumorIC50 values ranging from 3.79 µM to 42.30 µM
Bhat et al. (2022)N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineCytotoxicityIC50 = 3.25 mg/mL (Hep-2)
Umesha et al. (2009)5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole)Antioxidant & AntimicrobialSignificant antioxidant activity observed

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide, and which reaction conditions are critical for optimization?

  • Methodology :

  • Step 1 : Condensation of hydrazine derivatives with ketones or aldehydes to form pyrazole rings. For example, refluxing hydrazine hydrate with enolizable ketones in ethanol under acidic conditions (e.g., H₂SO₄) can yield pyrazole intermediates .
  • Step 2 : Sulfonylation of the pyrazole nitrogen using sulfonyl chlorides. This step requires anhydrous conditions and inert atmospheres to prevent hydrolysis .
  • Key Conditions :
  • Solvent choice : Polar aprotic solvents like DMF enhance reactivity in nucleophilic substitutions .
  • Temperature : Controlled reflux (70–90°C) minimizes side reactions during cyclization .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is effective for isolating the final product .

Q. How can the structural conformation of this compound be confirmed using crystallographic techniques?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated solution in DMSO/water. Data collection using a diffractometer (e.g., Bruker APEX-II) at 100 K provides high-resolution atomic coordinates .
  • Refinement : Software like SHELXL refines the structure, with R-factors < 0.05 indicating high accuracy .
  • Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized models to resolve discrepancies .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets like kinases or receptors?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with active sites (e.g., ATP-binding pockets in kinases). Pyrazine and sulfonamide moieties often exhibit hydrogen bonding with conserved residues .
  • QSAR modeling : Train models on datasets of pyrazole-sulfonamide derivatives to correlate substituent effects (e.g., acetyl groups) with inhibitory activity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be systematically resolved?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability and metabolic clearance using LC-MS. Poor oral bioavailability in vivo may explain reduced efficacy despite strong in vitro activity .
  • Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites interfering with assays .
  • Orthogonal assays : Validate in vitro results using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What methodologies optimize yield in multi-step syntheses of pyrazine-containing sulfonamides?

  • Methodology :

  • DoE (Design of Experiments) : Use response surface modeling to identify optimal molar ratios (e.g., hydrazine:ketone = 1.2:1) and reaction times .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation), improving heat dissipation and scalability .
  • In-line analytics : Monitor reaction progress via FTIR or Raman spectroscopy to terminate steps at maximum conversion .

Q. How should stereochemical outcomes in pyrazine-sulfonamide synthesis be analyzed, particularly for chiral intermediates?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol to separate enantiomers. Compare retention times with racemic standards .
  • Circular dichroism (CD) : Correlate CD spectra with computational predictions (e.g., TD-DFT) to assign absolute configurations .
  • Crystallographic twinning analysis : Address pseudo-symmetry in XRD data using PLATON’s TWIN law to avoid misassignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.